2-Cyanobenzenesulfonamide
Overview
Description
2-Cyanobenzenesulfonamide is an organic compound with the molecular formula C₇H₆N₂O₂S. It is a white to pale yellow crystalline solid that is used in various chemical and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanobenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of p-nitrobenzene sulfonamide with cyanide hydride to obtain this compound, which is then converted into this compound through isomerization under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Cyanobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyanobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can act as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folic acid synthesis .
Comparison with Similar Compounds
- p-Toluenesulfonamide
- Nitrobenzenesulfonamide
- Nms-amides
Comparison: 2-Cyanobenzenesulfonamide is unique due to its cyano group, which imparts distinct chemical properties compared to other sulfonamides. For example, while p-toluenesulfonamides are known for their stability, they are difficult to remove in multistep synthesis. Nitrobenzenesulfonamides, on the other hand, are easily cleaved but less stable under various conditions. This compound offers a balance of stability and reactivity, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-cyanobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBOWJXHXLIMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363670 | |
Record name | 2-Cyanobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73542-86-6 | |
Record name | 2-Cyanobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-cyanobenzenesulfonamide derivatives discussed in the research?
A: The primary application highlighted in the research [] is their use as active ingredients in insecticidal compositions. These compositions are designed to control pest populations.
Q2: How do structural modifications of this compound impact its insecticidal activity?
A: While the provided research doesn't delve into specific Structure-Activity Relationship (SAR) details, it emphasizes that isomeric forms of this compound, specifically those represented by formulas (I-A) and (I-B), exhibit enhanced insecticidal activity []. This suggests that the spatial arrangement of atoms within the molecule plays a crucial role in its interaction with the target site in insects.
Q3: What is the significance of "ring-chain isomerism" in this compound derivatives?
A: The research paper [] specifically investigates the "ring-chain isomerism" of N-monosubstituted 2-cyanobenzenesulfonamides. This type of isomerism indicates the possibility of the molecule existing in two forms: an open-chain form and a cyclic (ring) form. Understanding this isomerism is crucial as it can significantly influence the compound's chemical reactivity, stability, and potentially its biological activity.
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